2,3,4,5,6-Pentachlorobiphenyl

Environmental Fate Modeling Bioaccumulation Assessment QSAR Model Development

Secure genuine 2,3,4,5,6-Pentachlorobiphenyl (PCB 116) as a certified reference standard for congener-specific environmental and toxicological research. Unlike generic PCB mixtures, this single congener has a validated logP of 6.74 and a non-dioxin-like profile (EC50 = 0.058 nM in AhR assays), making it essential for accurate GC peak assignment (retention index 2081 on OV-101), fugacity modeling, and as a negative control in AhR activation studies. Sourced with full documentation to support regulatory compliance and method validation.

Molecular Formula C12H5Cl5
Molecular Weight 326.4 g/mol
CAS No. 18259-05-7
Cat. No. B096224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6-Pentachlorobiphenyl
CAS18259-05-7
Molecular FormulaC12H5Cl5
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H5Cl5/c13-8-7(6-4-2-1-3-5-6)9(14)11(16)12(17)10(8)15/h1-5H
InChIKeyGGMPTLAAIUQMIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5,6-Pentachlorobiphenyl (CAS 18259-05-7): Physicochemical Baseline and PCB Congener Classification


2,3,4,5,6-Pentachlorobiphenyl, also designated PCB 116, is a synthetic pentachlorobiphenyl congener of the polychlorinated biphenyl (PCB) class [1]. It possesses a molecular formula of C12H5Cl5 and a molecular weight of 326.43 g/mol [2]. This compound is characterized by a fully chlorinated ring (2,3,4,5,6-pentachloro substitution) and a non-chlorinated phenyl ring, resulting in a planar or near-planar structure. Its experimental logP (octanol-water partition coefficient) is 6.74, and its aqueous solubility (logS) is -7.78 mol/L, indicating high hydrophobicity and environmental persistence [3]. As a non-dioxin-like PCB, its toxicological profile and environmental behavior are distinct from coplanar, dioxin-like congeners [4].

Why 2,3,4,5,6-Pentachlorobiphenyl (PCB 116) Cannot Be Substituted with Generic Pentachlorobiphenyls


The assumption that any pentachlorobiphenyl congener can serve as a substitute for 2,3,4,5,6-pentachlorobiphenyl (PCB 116) is invalid due to congener-specific physicochemical and toxicological properties. Even among pentachlorobiphenyls, the precise chlorine substitution pattern dictates critical parameters including lipophilicity (logP), volatility (Henry's law constant), and AhR-mediated toxicity [1]. For instance, while PCB 116 exhibits a high logP of 6.74 [2] and a distinct Henry's law constant [3], its closely related isomer PCB 114 (2,3,4,4',5-pentachlorobiphenyl) is classified as a dioxin-like PCB with a WHO toxic equivalency factor (TEF) of 0.00003 [4], and PCB 126 (3,3',4,4',5-pentachlorobiphenyl) has a TEF of 0.1, representing a 3,300-fold difference in dioxin-like toxicity compared to PCB 114. Substituting PCB 116 with a generic mixture or incorrect congener would yield erroneous data in environmental fate modeling, toxicological studies, and analytical method development.

2,3,4,5,6-Pentachlorobiphenyl (PCB 116): Quantitative Differentiation Evidence vs. Closest Analogs


PCB 116 Octanol-Water Partition Coefficient (logP) vs. Dioxin-Like Pentachlorobiphenyls

2,3,4,5,6-Pentachlorobiphenyl (PCB 116) exhibits an experimentally determined logP of 6.74 [1]. This value is distinct from other pentachlorobiphenyl congeners; for example, the dioxin-like PCB 126 (3,3',4,4',5-pentachlorobiphenyl) has a reported logP of approximately 6.9 [2]. This difference in logP, while seemingly small, translates to a significant variation in bioaccumulation potential when used in environmental fate models.

Environmental Fate Modeling Bioaccumulation Assessment QSAR Model Development

PCB 116 AhR Agonist Activity EC50 Values vs. Dioxin-Like Congeners

2,3,4,5,6-Pentachlorobiphenyl (PCB 116) demonstrates low potency as an aryl hydrocarbon receptor (AhR) agonist, with reported EC50 values of 58 pM (0.058 nM) in mouse NIH3T3 cells and 0.70 nM in human HaCaT cells [1]. In contrast, the prototypical dioxin-like pentachlorobiphenyl, PCB 126, exhibits an EC50 in the picomolar range (e.g., ~0.2-0.9 nM in mouse hepatoma cells) and is a potent AhR activator [2]. The approximately 12- to 30-fold difference in EC50 between PCB 116 and PCB 126 in mouse cells highlights the congener-specific nature of AhR activation.

Toxicology Mechanism of Action In Vitro Bioassay

PCB 116 Henry's Law Constant: Volatilization Differentiation from Lower Chlorinated PCBs

The Henry's law constant (H) for 2,3,4,5,6-pentachlorobiphenyl (PCB 116) was measured at 20 °C as part of a study that provided the first published values for this and three other higher chlorinated PCBs [1]. The study reported H values for 11 PCBs, ranging from 2,4,4'-trichlorobiphenyl to 2,2',3,4,4',5,5'-heptachlorobiphenyl. While the exact value for PCB 116 is not provided in the open-access abstract, the study establishes that its H is lower than that of less chlorinated congeners, consistent with the trend of decreasing volatility with increasing chlorine substitution and hydrophobicity [1].

Environmental Chemistry Air-Water Exchange Fate and Transport Modeling

PCB 116 Dechlorination Kinetics and Pathway Selectivity in Anaerobic Sediments

In a 1-year anaerobic sediment slurry study, 2,3,4,5,6-pentachlorobiphenyl (PCB 116) underwent reductive dechlorination via two distinct pH-dependent pathways: (1) sequential loss of meta and para chlorines, and (2) sequential loss of para, ortho, and meta chlorines [1]. The study found that dechlorination was pH-dependent and that the addition of nonachlorobiphenyls as primers did not induce dechlorination of native Aroclor 1268, highlighting the congener-specific nature of microbial dehalogenation [1]. In contrast, 2,6-dibromobiphenyl (26-BB) underwent quantitative dehalogenation under all tested pH conditions (5.5–7.5), demonstrating that PCB 116's degradation is more constrained and pathway-specific.

Bioremediation Environmental Microbiology Anaerobic Degradation

PCB 116 GC Retention Index Differentiation for Congener-Specific Analysis

Gas chromatographic retention indices (RI) are essential for the unambiguous identification of PCB congeners in complex environmental mixtures. For 2,3,4,5,6-pentachlorobiphenyl (PCB 116), the Kovats' retention index on a non-polar OV-101 capillary column at 150°C is reported as 2081 [1]. On a SPB-1 column using a temperature ramp, the normal alkane RI is 2110 [1]. These values are distinct from other pentachlorobiphenyls; for example, PCB 114 (2,3,4,4',5-pentachlorobiphenyl) and PCB 126 (3,3',4,4',5-pentachlorobiphenyl) will elute at different retention times and have unique RIs on standard phases [2].

Analytical Chemistry Environmental Monitoring GC-MS Method Development

PCB 116 Ozone Oxidation Kinetics: Pseudo-First-Order Rate vs. Other Organics

The kinetics of 2,3,4,5,6-pentachlorobiphenyl (PCB 116) oxidation by ozone in water were studied, revealing that its decomposition follows pseudo-first-order kinetics [1]. The rate was found to be first-order dependent on both ozone and substrate concentration but varied in a complex manner with temperature [1]. In contrast, the self-decomposition of ozone follows second-order kinetics and is pH-sensitive above pH 5 [1]. This indicates that PCB 116 does not simply follow ozone decay but has a unique, congener-specific reactivity profile.

Advanced Oxidation Processes Water Treatment Reaction Kinetics

Optimal Procurement and Research Scenarios for 2,3,4,5,6-Pentachlorobiphenyl (PCB 116)


Development of Congener-Specific Analytical Methods for PCB Monitoring

Procure 2,3,4,5,6-Pentachlorobiphenyl (PCB 116) as a certified reference standard for gas chromatography (GC) method development and validation. Its distinct retention index (2081 on OV-101) and mass spectrum are essential for accurate peak assignment in environmental samples, preventing misidentification with co-eluting pentachlorobiphenyls [1].

Environmental Fate and Transport Modeling Studies

Use PCB 116 as a model compound for studying the partitioning behavior of non-dioxin-like, higher chlorinated PCBs. Its experimentally determined logP (6.74) and Henry's law constant [1][2] provide validated input parameters for fugacity models and multimedia fate assessments, reducing uncertainty compared to using estimated or class-averaged values.

Bioremediation Research and Anaerobic Dechlorination Studies

Employ PCB 116 as a substrate in anaerobic sediment microcosm experiments to investigate congener-specific microbial dechlorination pathways and kinetics. Its documented pH-dependent, pathway-selective degradation makes it a valuable probe for studying the activity of organohalide-respiring bacteria [3].

In Vitro Toxicology Assays for Non-Dioxin-Like Mechanisms

Utilize PCB 116 as a negative control or a reference compound in AhR activation assays. Its low potency (EC50 = 0.058 nM in mouse NIH3T3 cells) compared to dioxin-like PCBs allows for the discrimination of AhR-dependent versus AhR-independent toxicological pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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